molecular formula C12H10ClN3O B6063596 9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline

9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline

Cat. No. B6063596
M. Wt: 247.68 g/mol
InChI Key: UVKIBJUETWQCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline, also known as CMMPQ, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazoloquinolines, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline has been found to have potential applications in scientific research. It has been reported to exhibit inhibitory activity against cyclin-dependent kinase 5 (CDK5), which is involved in the regulation of neuronal development and function. CDK5 has also been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to inhibit CDK5 activity in vitro and in vivo, making it a potential therapeutic agent for these diseases.

Mechanism of Action

The mechanism of action of 9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline involves its binding to the ATP-binding site of CDK5. This binding prevents the phosphorylation of CDK5 substrates, leading to the inhibition of CDK5 activity. This inhibition has been found to result in the suppression of neuronal apoptosis, the promotion of neuronal survival, and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been reported to promote the survival of neurons in vitro and in vivo, and to prevent the degeneration of dopaminergic neurons in a mouse model of Parkinson's disease. This compound has also been found to improve cognitive function in a mouse model of Alzheimer's disease. These effects are thought to be mediated by the inhibition of CDK5 activity.

Advantages and Limitations for Lab Experiments

One advantage of using 9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline in lab experiments is its specificity for CDK5 inhibition. This allows for the selective targeting of CDK5 activity, without affecting other CDKs or kinases. However, one limitation of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline. One direction is to explore its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on other CDK5 substrates and pathways, and to identify other potential targets for this compound. Additionally, further research is needed to determine the optimal dosage and administration of this compound, and to assess its safety in vivo.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been found to exhibit inhibitory activity against CDK5. This compound has been found to have potential therapeutic applications in neurodegenerative diseases, and to exhibit a range of biochemical and physiological effects. While there are advantages to using this compound in lab experiments, its potential toxicity may limit its use in certain experiments. There are several future directions for the research on this compound, which may lead to the development of new therapeutic agents and the advancement of scientific knowledge.

Synthesis Methods

The synthesis of 9-chloro-5-methoxy-1-methyl-1H-pyrazolo[4,3-b]quinoline involves the reaction of 2-chloro-3-methoxyaniline with 2-methyl-3-aminopyrazolo[4,3-b]quinoline in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been reported in the literature and has been found to yield high purity this compound.

properties

IUPAC Name

9-chloro-5-methoxy-1-methylpyrazolo[4,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-16-12-8(6-14-16)15-11-7(10(12)13)4-3-5-9(11)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKIBJUETWQCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C(=CC=C3)OC)N=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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